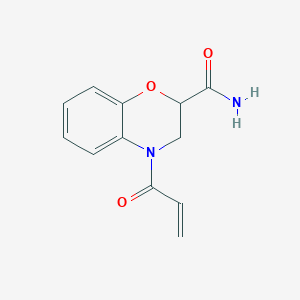

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Description

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide: is a chemical compound belonging to the class of 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds are biologically active heterocyclic compounds that have garnered significant attention in chemical, agrochemical, medicinal, and pharmaceutical research. They have been utilized as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents.

Properties

IUPAC Name |

4-prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-11(15)14-7-10(12(13)16)17-9-6-4-3-5-8(9)14/h2-6,10H,1,7H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQAMPRDHSNSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which are related to 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, involves several methods. These include:

Intermolecular Cyclizations: Utilizing o-mercaptophenols, 2-mercaptoethanols, and their equivalents.

Cyclizations and Cycloadditions: Forming the benzoxazine ring structure.

Ring Contractions and Expansions: Modifying the ring size to achieve the desired compound.

Reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides: Reducing the oxides to obtain the final product.

Chemical Reactions Analysis

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reactions with halogens or other substituents to modify the benzoxazine ring.

Cycloadditions: Forming new ring structures through reactions with dienes or other unsaturated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry: Used in the synthesis of novel heterocyclic structures with potential pharmacological properties.

Biology: Studied for its biological activities, including anticancer, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of serotonin receptors, particularly the 5-HT2C receptor, and exhibits antioxidant properties by scavenging free radicals. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation.

Comparison with Similar Compounds

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

2,3-dihydro-1,4-benzoxathiine derivatives: Known for their biological activities and synthetic versatility.

N-Benzoyl β,β-difluoroenamides: Used in heterocyclic synthesis with potential pharmacological properties.

Fluoroynamides: Explored for their role in creating novel heterocyclic structures.

These compounds share some structural similarities but differ in their specific applications and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.